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molecular formula C8H14O4 B8766805 (3-Methylbutyl)propanedioic acid CAS No. 616-87-5

(3-Methylbutyl)propanedioic acid

Cat. No. B8766805
M. Wt: 174.19 g/mol
InChI Key: DULGSKUOZFWTAB-UHFFFAOYSA-N
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Patent
US05428062

Procedure details

Diethyl isoamylmalonate (71.7 g) was added to a 50% aqueous solution of sodium hydroxide (60 ml), and the mixture was heated under reflux for 6 h. After cooling, the mixture was extracted with ether; the water layer was acidified with hydrochloric acid and, after saturation with sodium chloride, was extracted with ether. The extracts from the acidic aqueous layer were concentrated under reduced pressure to give isoamylmalonic acid. The obtained dicaboxylic acid was heated at 180° C. for 2 h. After distillation under reduced pressure, 5-mehyl-caproic acid was obtained. Yield: 30 g (75%), b.p. 107°-108° C./11 mmHg.
Quantity
71.7 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:6]([C:12]([O:14]CC)=[O:13])[C:7]([O:9]CC)=[O:8])[CH2:2][CH:3]([CH3:5])[CH3:4]>[OH-].[Na+]>[CH2:1]([CH:6]([C:12]([OH:14])=[O:13])[C:7]([OH:9])=[O:8])[CH2:2][CH:3]([CH3:5])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
71.7 g
Type
reactant
Smiles
C(CC(C)C)C(C(=O)OCC)C(=O)OCC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
after saturation with sodium chloride, was extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
The extracts from the acidic aqueous layer were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC(C)C)C(C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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